4-Bromo-2-fluoro-3-methylbenzoyl chloride
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Overview
Description
4-Bromo-2-fluoro-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H5BrClFO It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, fluorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-methylbenzoyl chloride typically involves the chlorination of 4-Bromo-2-fluoro-3-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the benzoic acid derivative with thionyl chloride, which results in the formation of the benzoyl chloride compound .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: It can be reduced to 4-Bromo-2-fluoro-3-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to 4-Bromo-2-fluoro-3-methylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
4-Bromo-2-fluoro-3-methylbenzyl Alcohol: Formed from reduction reactions.
4-Bromo-2-fluoro-3-methylbenzoic Acid: Formed from oxidation reactions.
Scientific Research Applications
4-Bromo-2-fluoro-3-methylbenzoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-methylbenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the bromine and fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-3-methylbenzoic Acid: Similar structure but with a carboxylic acid group instead of a benzoyl chloride group.
4-Bromo-2-fluoro-3-methylbenzyl Alcohol: Similar structure but with a hydroxyl group instead of a benzoyl chloride group.
4-Bromo-2-fluoro-3-methylbenzamide: Similar structure but with an amide group instead of a benzoyl chloride group.
Uniqueness
4-Bromo-2-fluoro-3-methylbenzoyl chloride is unique due to its high reactivity towards nucleophiles, which makes it a valuable intermediate in organic synthesis. The presence of both bromine and fluorine atoms enhances its electrophilicity, making it more reactive compared to similar compounds without these substituents .
Properties
IUPAC Name |
4-bromo-2-fluoro-3-methylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c1-4-6(9)3-2-5(7(4)11)8(10)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUXMKUTKOOLHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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